1,4-Dithiaspiro[4.5]decan-8-ol
Overview
Description
1,4-Dithiaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C8H14OS2 and a molecular weight of 190.33 g/mol. It is characterized by its spirocyclic structure, which includes a dithia (two sulfur atoms) ring fused to a decane ring
Scientific Research Applications
1,4-Dithiaspiro[4.5]decan-8-ol has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic structures.
Biology: It serves as a potential inhibitor for certain enzymes, making it useful in biochemical studies and drug discovery.
Medicine: The compound's unique structure and reactivity make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving sulfur-containing compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,4-Dithiaspiro[4.5]decan-8-ol plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. The compound’s sulfur atoms are likely to form disulfide bonds with cysteine residues in proteins, thereby affecting protein folding and function. Additionally, this compound may interact with thiol groups in enzymes, potentially inhibiting or modifying their activity .
Cellular Effects
This compound has been observed to impact various cellular processes. It can influence cell signaling pathways by modifying the activity of key signaling proteins through disulfide bond formation. This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, this compound can alter cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly through its sulfur atoms. This compound can inhibit or activate enzymes by forming disulfide bonds with cysteine residues, thereby altering their conformation and activity. Additionally, this compound may influence gene expression by binding to transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at very high doses, including potential cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. The compound can affect metabolic flux by modifying the activity of metabolic enzymes, leading to changes in the levels of specific metabolites. Additionally, this compound may influence the redox state of cells by interacting with thiol-containing molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution within cells is also influenced by its ability to form covalent bonds with biomolecules, which can affect its mobility and localization .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. Its activity and function can be influenced by its subcellular localization, as it interacts with specific biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dithiaspiro[4.5]decan-8-ol can be synthesized through several synthetic routes. One common method involves the cyclization of 1,8-dibromooctane with sodium sulfide in an appropriate solvent, such as dimethyl sulfoxide (DMSO), under high temperature and pressure conditions. The reaction typically requires a catalyst, such as a phase transfer catalyst, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dithiaspiro[4.5]decan-8-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or methanol.
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Reduction reactions typically yield the corresponding saturated or partially reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Mechanism of Action
1,4-Dithiaspiro[4.5]decan-8-ol is unique due to its spirocyclic structure and the presence of sulfur atoms in its ring system. Similar compounds include 1,4-Dioxaspiro[4.5]decan-8-ol and other spirocyclic compounds with different heteroatoms. These compounds share structural similarities but differ in their chemical properties and reactivity due to the presence of oxygen or other heteroatoms instead of sulfur.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol
1,4-Dithiaspiro[4.5]decan-8-ol (differing in heteroatoms)
Other spirocyclic compounds with varying heteroatoms
Properties
IUPAC Name |
1,4-dithiaspiro[4.5]decan-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OS2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAURNNUYMVKSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)SCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311620 | |
Record name | 1,4-dithiaspiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22428-86-0 | |
Record name | NSC244358 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dithiaspiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dithiaspiro[4.5]decan-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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